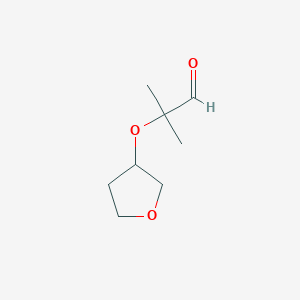
2-Methyl-2-(oxolan-3-yloxy)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(oxolan-3-yloxy)propanal is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol It is a derivative of propanal, where the aldehyde group is substituted with a 2-methyl-2-(oxolan-3-yloxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(oxolan-3-yloxy)propanal typically involves the reaction of 2-methylpropanal with oxolane-3-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the oxolan-3-yloxy group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation or chromatography, is essential to obtain a product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(oxolan-3-yloxy)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxolan-3-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-Methyl-2-(oxolan-3-yloxy)propanoic acid.
Reduction: 2-Methyl-2-(oxolan-3-yloxy)propanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(oxolan-3-yloxy)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(oxolan-3-yloxy)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The oxolan-3-yloxy group may also contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(oxolan-2-yloxy)propanal
- 2-Methyl-2-(oxolan-4-yloxy)propanal
- 2-Methyl-2-(tetrahydrofuran-3-yloxy)propanal
Uniqueness
2-Methyl-2-(oxolan-3-yloxy)propanal is unique due to the specific positioning of the oxolan-3-yloxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-methyl-2-(oxolan-3-yloxy)propanal |
InChI |
InChI=1S/C8H14O3/c1-8(2,6-9)11-7-3-4-10-5-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
AUHQMVJCHGXYOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)OC1CCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















